molecular formula C13H10F3NO B3024418 (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol CAS No. 356058-13-4

(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

Cat. No. B3024418
Key on ui cas rn: 356058-13-4
M. Wt: 253.22 g/mol
InChI Key: CITNSMKHTGNOHP-UHFFFAOYSA-N
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Patent
US07989457B2

Procedure details

To a solution of 6-(4-trifluoromethyl-phenyl)-nicotinic acid methyl ester (13.7 g, 48.7 mmol) in THF (100 mL) is added LiAlH4 (1.0 M in THF, 50 mL, 50 mmol) at 0˜5° C., the reaction mixture is stirred for 2 hr, quenched by water and 5N NaOH (0.5 mL) carefully. The resulting mixture is diluted with ethyl acetate and filtered through celite. Concentration of the filtrate gives [6-(4-trifluoromethyl-phenyl)-pyridin-3-yl]-methanol (12.8 g).
Name
6-(4-trifluoromethyl-phenyl)-nicotinic acid methyl ester
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)=[N:6][CH:5]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:18][C:16]([F:17])([F:19])[C:13]1[CH:12]=[CH:11][C:10]([C:7]2[N:6]=[CH:5][C:4]([CH2:3][OH:2])=[CH:9][CH:8]=2)=[CH:15][CH:14]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
6-(4-trifluoromethyl-phenyl)-nicotinic acid methyl ester
Quantity
13.7 g
Type
reactant
Smiles
COC(C1=CN=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)=O
Name
Quantity
50 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by water and 5N NaOH (0.5 mL) carefully
ADDITION
Type
ADDITION
Details
The resulting mixture is diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through celite

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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